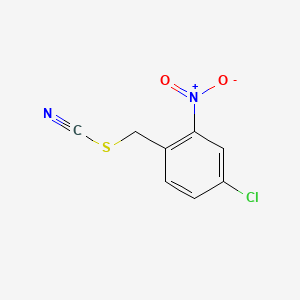
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiocyanate group attached to a benzyl ester, which is further substituted with a chlorine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-chloro-2-nitrobenzyl ester typically involves the reaction of 4-chloro-2-nitrobenzyl alcohol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl esters.
Applications De Recherche Scientifique
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-chloro-2-nitrobenzyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- 4-Nitrobenzyl thiocyanate
Comparison
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is unique due to the presence of both a chlorine atom and a nitro group on the benzyl ester. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the nitro group can affect its redox behavior.
Propriétés
Numéro CAS |
6803-36-7 |
|---|---|
Formule moléculaire |
C8H5ClN2O2S |
Poids moléculaire |
228.66 g/mol |
Nom IUPAC |
(4-chloro-2-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-2-1-6(4-14-5-10)8(3-7)11(12)13/h1-3H,4H2 |
Clé InChI |
YEEKANGTDBHSKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


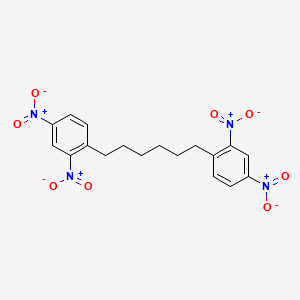
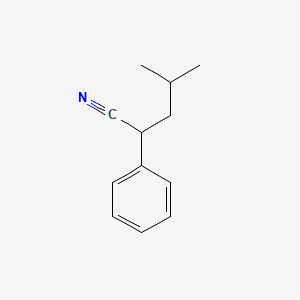
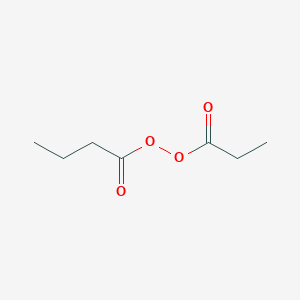

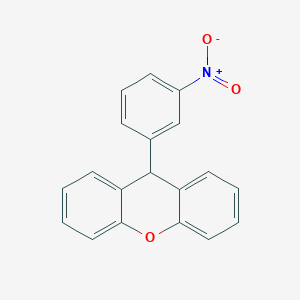
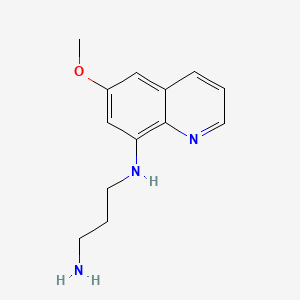
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
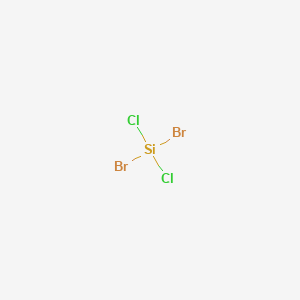
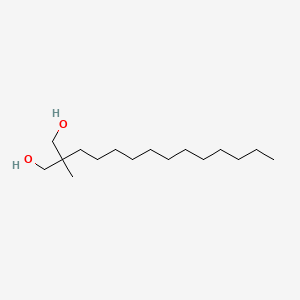
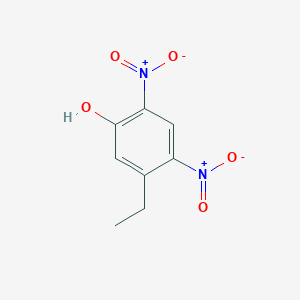


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

